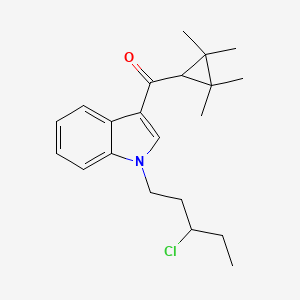
(1-(3-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(3-chloropentyl) analog differs from UR-144 by having a chlorine atom on the third carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Scientific Research Applications
Identification in Commercial Products : The compound has been identified in commercial 'legal high' products, including herbal, resin, and powder forms. Researchers have identified related compounds and characterized pyrolysis products, indicating its presence in diverse commercial products (Kavanagh et al., 2013).
Regulatory Considerations : The Drug Enforcement Administration has placed this compound and related substances into Schedule I of the Controlled Substances Act, imposing regulatory controls and sanctions on their handling (Federal Register, 2016).
Spectroscopic Analysis for Identification : Spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier transform infrared (FTIR) spectroscopy have been employed for the identification and analysis of synthetic cannabinoid analogues of this compound (Carlsson et al., 2016).
Pharmacological Characteristics : Research has been conducted to clarify the pharmacological characteristics of compounds detected in commercial products, including their affinities for cannabinoid receptors (Ichikawa et al., 2016).
Metabolism and Detection : Studies have focused on the metabolism of synthetic cannabinoids like UR-144 and their detection in biological samples, highlighting the importance of understanding their metabolic profiles for drug testing purposes (Adamowicz et al., 2013).
properties
Molecular Formula |
C21H28ClNO |
|---|---|
Molecular Weight |
345.9 |
IUPAC Name |
[1-(3-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 |
InChI Key |
MDLQCKHWJOOCCG-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
synonyms |
(1-(3-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




